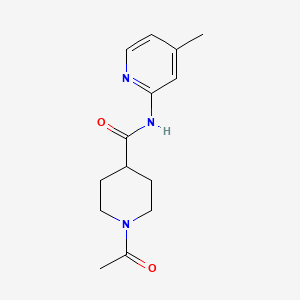![molecular formula C17H15ClN4S B5404796 2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5404796.png)
2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research. This compound is a triazole derivative that has been synthesized through various methods and has been studied extensively for its potential applications in the field of medicine and pharmacology.
Mechanism of Action
The mechanism of action of 2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been studied extensively. Its antifungal activity has been attributed to its ability to inhibit the biosynthesis of ergosterol by inhibiting the enzyme lanosterol 14α-demethylase. Its antibacterial activity has been linked to its ability to inhibit the enzyme MurA, which is involved in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. Its anticancer activity has been reported to be due to its ability to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been reported to have several biochemical and physiological effects. Its antifungal activity has been shown to be dose-dependent and has been reported to be effective against a wide range of fungal strains. Its antibacterial activity has been reported to be effective against both Gram-positive and Gram-negative bacteria. Its anticancer activity has been shown to be selective towards cancer cells and has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments include its high purity, good yield, and its potential as a multi-targeted agent. Its limitations include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the study of 2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. These include the optimization of its synthesis method, the determination of its pharmacokinetics and pharmacodynamics, the evaluation of its potential as a multi-targeted agent, and the development of its potential as a therapeutic agent for the treatment of fungal infections, bacterial infections, and cancer. Additionally, the study of its structure-activity relationship and the identification of its molecular targets could lead to the development of more potent and selective analogs.
Synthesis Methods
The synthesis of 2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been achieved through various methods. The most commonly used method involves the reaction of 4-allyl-5-mercapto-4H-1,2,4-triazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This method has been optimized to yield a high purity product with a good yield. Other methods such as the use of substituted benzyl chlorides and different bases have also been reported in the literature.
Scientific Research Applications
2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been studied extensively for its potential applications in the field of medicine and pharmacology. Several studies have reported its potential as an antifungal, antibacterial, and anticancer agent. Its antifungal activity has been attributed to its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. Its antibacterial activity has been linked to its ability to inhibit the growth of bacteria by disrupting the bacterial cell wall synthesis. Its anticancer activity has been reported to be due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-[5-[(4-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4S/c1-2-11-22-16(15-5-3-4-10-19-15)20-21-17(22)23-12-13-6-8-14(18)9-7-13/h2-10H,1,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNHJOBRPZICQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5404724.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide](/img/structure/B5404726.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5404733.png)
![3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5404740.png)
![1-(1H-imidazol-1-yl)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)propan-2-amine](/img/structure/B5404746.png)

![N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5404750.png)
![N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5404770.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5404772.png)
![2-methyl-4-phenyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404779.png)

![6-amino-4-(3-fluorophenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5404800.png)
![3-[3-(3-bromophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5404808.png)
![2-methyl-1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]azetidin-3-yl}piperidine](/img/structure/B5404821.png)